molecular formula C24H23N3O2 B11008096 N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide

N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B11008096
M. Wt: 385.5 g/mol
InChI Key: CLIBINJEAPQRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core, a phenylmethyl group, and a methoxyphenyl propanamide moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to nucleic acids and proteins, affecting their function. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, making it effective in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide is unique due to its combination of a benzimidazole core, phenylmethyl group, and methoxyphenyl propanamide moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[1H-benzimidazol-2-yl(phenyl)methyl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C24H23N3O2/c1-29-19-14-11-17(12-15-19)13-16-22(28)27-23(18-7-3-2-4-8-18)24-25-20-9-5-6-10-21(20)26-24/h2-12,14-15,23H,13,16H2,1H3,(H,25,26)(H,27,28)

InChI Key

CLIBINJEAPQRBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.